molecular formula C21H17BrO3 B12583471 2,5-Bis(benzyloxy)-3-bromobenzaldehyde CAS No. 647858-60-4

2,5-Bis(benzyloxy)-3-bromobenzaldehyde

Cat. No.: B12583471
CAS No.: 647858-60-4
M. Wt: 397.3 g/mol
InChI Key: SOENATMRYIVGRI-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)-3-bromobenzaldehyde: is an organic compound with the molecular formula C21H17BrO3. It is a derivative of benzaldehyde, where two benzyloxy groups are attached to the benzene ring at positions 2 and 5, and a bromine atom is attached at position 3. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)-3-bromobenzaldehyde typically involves the bromination of 2,5-bis(benzyloxy)benzaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

    Oxidation: Formation of 2,5-bis(benzyloxy)-3-bromobenzoic acid.

    Reduction: Formation of 2,5-bis(benzyloxy)-3-bromobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)-3-bromobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    2,5-Bis(benzyloxy)benzaldehyde: Lacks the bromine atom at position 3, making it less reactive in certain substitution reactions.

    3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different reactivity and properties.

    2,5-Dibromo-3-benzyloxybenzaldehyde: Contains an additional bromine atom, which can further influence its reactivity and applications.

Uniqueness: 2,5-Bis(benzyloxy)-3-bromobenzaldehyde is unique due to the presence of both benzyloxy groups and a bromine atom, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

647858-60-4

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

3-bromo-2,5-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H17BrO3/c22-20-12-19(24-14-16-7-3-1-4-8-16)11-18(13-23)21(20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

SOENATMRYIVGRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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